Cas no 1390998-71-6 (2-amino-2-(4-bromo-3-methoxyphenyl)acetic acid)

2-amino-2-(4-bromo-3-methoxyphenyl)acetic acid structure
1390998-71-6 structure
商品名:2-amino-2-(4-bromo-3-methoxyphenyl)acetic acid
CAS番号:1390998-71-6
MF:C9H10BrNO3
メガワット:260.08460187912
CID:6303304
PubChem ID:84806322

2-amino-2-(4-bromo-3-methoxyphenyl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-amino-2-(4-bromo-3-methoxyphenyl)acetic acid
    • 1390998-71-6
    • EN300-1911854
    • インチ: 1S/C9H10BrNO3/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
    • InChIKey: XDUPYLDRNZGLOM-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1OC)C(C(=O)O)N

計算された属性

  • せいみつぶんしりょう: 258.98441g/mol
  • どういたいしつりょう: 258.98441g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1
  • トポロジー分子極性表面積: 72.6Ų

2-amino-2-(4-bromo-3-methoxyphenyl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1911854-0.5g
2-amino-2-(4-bromo-3-methoxyphenyl)acetic acid
1390998-71-6
0.5g
$739.0 2023-09-17
Enamine
EN300-1911854-1.0g
2-amino-2-(4-bromo-3-methoxyphenyl)acetic acid
1390998-71-6
1g
$928.0 2023-05-31
Enamine
EN300-1911854-0.1g
2-amino-2-(4-bromo-3-methoxyphenyl)acetic acid
1390998-71-6
0.1g
$678.0 2023-09-17
Enamine
EN300-1911854-5.0g
2-amino-2-(4-bromo-3-methoxyphenyl)acetic acid
1390998-71-6
5g
$2692.0 2023-05-31
Enamine
EN300-1911854-0.25g
2-amino-2-(4-bromo-3-methoxyphenyl)acetic acid
1390998-71-6
0.25g
$708.0 2023-09-17
Enamine
EN300-1911854-10g
2-amino-2-(4-bromo-3-methoxyphenyl)acetic acid
1390998-71-6
10g
$3315.0 2023-09-17
Enamine
EN300-1911854-5g
2-amino-2-(4-bromo-3-methoxyphenyl)acetic acid
1390998-71-6
5g
$2235.0 2023-09-17
Enamine
EN300-1911854-10.0g
2-amino-2-(4-bromo-3-methoxyphenyl)acetic acid
1390998-71-6
10g
$3992.0 2023-05-31
Enamine
EN300-1911854-0.05g
2-amino-2-(4-bromo-3-methoxyphenyl)acetic acid
1390998-71-6
0.05g
$647.0 2023-09-17
Enamine
EN300-1911854-2.5g
2-amino-2-(4-bromo-3-methoxyphenyl)acetic acid
1390998-71-6
2.5g
$1509.0 2023-09-17

2-amino-2-(4-bromo-3-methoxyphenyl)acetic acid 関連文献

2-amino-2-(4-bromo-3-methoxyphenyl)acetic acidに関する追加情報

Introduction to 2-amino-2-(4-bromo-3-methoxyphenyl)acetic acid (CAS No. 1390998-71-6)

2-amino-2-(4-bromo-3-methoxyphenyl)acetic acid, identified by its CAS number 1390998-71-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of amino acetic acids, characterized by its dual functional groups: an amino group and an acetic acid moiety. The presence of a bromo and methoxy substituent on the aromatic ring introduces unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry and drug design.

The structural motif of 2-amino-2-(4-bromo-3-methoxyphenyl)acetic acid positions it as a promising candidate for further derivatization, enabling the exploration of diverse pharmacological activities. Recent advancements in medicinal chemistry have highlighted its potential in the development of novel therapeutic agents. Specifically, the bromo and methoxy groups enhance the compound's reactivity, facilitating its incorporation into more complex molecular frameworks. This adaptability has made it a focus of interest for researchers seeking to develop drugs targeting neurological disorders, inflammatory conditions, and metabolic diseases.

In the realm of drug discovery, 2-amino-2-(4-bromo-3-methoxyphenyl)acetic acid serves as a versatile building block. Its ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, allows for the synthesis of structurally diverse analogs. These derivatives can then be evaluated for their biological efficacy and safety profiles. For instance, studies have demonstrated its utility in generating compounds with potential antimicrobial and anti-inflammatory properties. The phenyl ring's electronic distribution, influenced by the bromo and methoxy substituents, modulates interactions with biological targets, offering a fine-tuned approach to optimizing drug-like characteristics.

Recent research has also explored the role of 2-amino-2-(4-bromo-3-methoxyphenyl)acetic acid in modulating enzyme activity. Its structural features make it a suitable scaffold for inhibiting enzymes involved in pathogenic pathways. For example, derivatives of this compound have been investigated for their ability to interfere with kinases and phosphodiesterases, which are often dysregulated in diseases such as cancer and autoimmune disorders. The amino group provides a hydrogen bond donor capability, enhancing binding affinity to protein targets, while the carboxylic acid moiety allows for further functionalization via esterification or amidation.

The synthesis of 2-amino-2-(4-bromo-3-methoxyphenyl)acetic acid involves multi-step organic reactions that highlight its synthetic accessibility. Starting from readily available aromatic precursors, the introduction of bromo and methoxy groups can be achieved through halogenation and methylation techniques. Subsequent functionalization at the amino position followed by carboxylation completes the molecular structure. This synthetic route underscores the compound's feasibility for large-scale production, which is crucial for preclinical and clinical studies.

The pharmacokinetic properties of 2-amino-2-(4-bromo-3-methoxyphenyl)acetic acid are also subjects of ongoing investigation. Researchers are evaluating its solubility, stability, and metabolic fate to assess its suitability for therapeutic applications. The presence of polar functional groups enhances water solubility, which is favorable for oral or intravenous administration. Additionally, computational modeling techniques have been employed to predict how modifications to its structure might influence absorption, distribution, metabolism, and excretion (ADME) profiles.

In conclusion, 2-amino-2-(4-bromo-3-methoxyphenyl)acetic acid (CAS No. 1390998-71-6) represents a significant asset in pharmaceutical innovation. Its structural versatility enables the design of novel compounds with potential therapeutic benefits across multiple disease areas. As research progresses, further insights into its biological activity and synthetic utility will continue to drive advancements in drug development strategies.

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